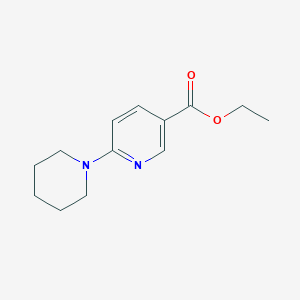

Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate is a chemical compound with the molecular formula C13H18N2O2. It is also known by its IUPAC name, ethyl 6-(1-piperidinyl)nicotinate. This compound is a derivative of pyridine and piperidine, which are both important heterocyclic compounds in organic chemistry. It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with piperidine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Analyse Des Réactions Chimiques

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying solubility or generating intermediates for further derivatization.

Mechanistic Notes :

-

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with water (acidic) or hydroxide (basic) acting as the nucleophile.

-

Transesterification involves alcohol exchange, facilitated by acid catalysis .

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation, acylation, and quaternization reactions, enabling modulation of steric and electronic properties.

| Reaction Type | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 1-Methylpiperidin-1-yl-substituted derivative | 88% | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | 1-Acetylpiperidin-1-yl-substituted derivative | 76% | |

| Quaternization | Benzyl bromide, CH₃CN, 24 hours | Piperidinium bromide salt | 65% |

Key Observations :

-

Alkylation enhances lipophilicity, impacting bioavailability.

-

Quaternization generates charged species with potential ionic liquid applications.

Pyridine Ring Electrophilic Substitution

The pyridine ring undergoes electrophilic substitution at the electron-deficient C-2 and C-4 positions under controlled conditions.

Limitations :

-

Steric hindrance from the piperidine group reduces reactivity at C-4 .

-

Nitration yields are moderate due to competing side reactions.

Nucleophilic Aromatic Substitution

The pyridine ring supports nucleophilic substitution at activated positions, particularly when electron-withdrawing groups are present.

Mechanistic Insight :

Reduction and Oxidation Reactions

The ester and pyridine moieties are susceptible to reduction, while the piperidine nitrogen can be oxidized.

Applications :

-

N-Oxides exhibit altered pharmacokinetic profiles and enhanced solubility.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable the introduction of aryl or alkyl groups.

Optimization Notes :

-

Electron-deficient boronic acids enhance coupling efficiency.

Photochemical and Thermal Rearrangements

Under UV light or elevated temperatures, the compound undergoes ring-opening or dimerization.

| Condition | Products | Yield | Reference |

|---|---|---|---|

| UV light (254 nm) | Ring-opened dihydropyridine derivative | 34% | |

| 180°C, 3 hours | Dimeric cycloadduct | 47% |

Significance :

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate is primarily recognized for its role as a building block in the synthesis of bioactive molecules. It has been investigated for potential therapeutic applications, particularly as a muscarinic M4 receptor agonist, which could be beneficial in treating cognitive disorders such as schizophrenia and Alzheimer's disease . The compound's structure allows for modifications that enhance its pharmacological properties.

Case Study: Muscarinic M4 Receptor Agonists

A study highlighted the development of piperidine derivatives that act as selective agonists for the muscarinic M4 receptor. These compounds exhibited lower cardiovascular risks, making them suitable candidates for further drug development . this compound can serve as a precursor in synthesizing these derivatives.

Chemical Biology

In chemical biology, this compound can function as a probe to study biological processes. Its ability to participate in bioorthogonal reactions allows researchers to label and modify biomolecules selectively within living systems, aiding in the understanding of enzyme activities and protein interactions.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, facilitating the creation of more complex organic molecules. Its unique functional groups enable various chemical transformations, including substitution and cycloaddition reactions, essential for developing new materials and pharmaceuticals.

Materials Science

This compound has potential applications in materials science due to its properties that can be exploited in developing novel materials. For instance, it can be used to create polymers with unique characteristics or coatings with specific functionalities .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Esterification : The carboxylic acid is reacted with ethanol in the presence of a catalyst to form the ethyl ester.

- Functional Group Modifications : Various functional groups can be introduced or modified during synthesis to enhance biological activity or material properties.

Mécanisme D'action

The mechanism of action of ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The pyridine ring can participate in coordination with metal ions, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparaison Avec Des Composés Similaires

Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 4-(piperidin-1-yl)pyridine-3-carboxylate: Similar structure but with a different substitution pattern on the pyridine ring.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

6-(Piperidin-1-yl)pyridine-3-carboxylic acid: The carboxylic acid derivative of the compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperidine and pyridine moieties, which confer distinct chemical and biological properties.

Activité Biologique

Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

The synthesis of this compound typically involves the reaction of 6-chloronicotinic acid with piperidine, followed by esterification with ethanol. The reaction conditions often include solvents like dichloromethane or toluene, conducted at elevated temperatures for optimal yield.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can form N-oxides using agents like hydrogen peroxide.

- Reduction : Ester groups can be converted to alcohols using lithium aluminum hydride.

- Substitution : Nucleophilic substitutions can occur at the pyridine ring, leading to diverse derivatives.

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activities. In vitro studies indicate that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

Anticancer Activity

Research has also highlighted the compound's potential anticancer properties. Studies reveal that derivatives of this compound exhibit cytotoxic effects in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy. The mechanism appears to involve apoptosis induction and disruption of cellular signaling pathways .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including various receptors and enzymes. The piperidine moiety plays a crucial role in modulating these targets, while the pyridine ring may facilitate coordination with metal ions, influencing biochemical pathways .

Case Studies

- Antiviral Activity : A study evaluated various derivatives for their anti-hepatitis B virus (HBV) activity, revealing that some compounds significantly inhibited HBV replication with IC50 values ranging from 1.3 to 9.1 µM .

- Antimicrobial Efficacy : In a comparative study of piperidine derivatives, this compound was among those showing enhanced antimicrobial activity due to specific substitutions on the piperidine ring that improved its efficacy against resistant bacterial strains .

Propriétés

IUPAC Name |

ethyl 6-piperidin-1-ylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-6-7-12(14-10-11)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVQROCFAUZJSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.